N-(4-fluorophenyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
The compound N-(4-fluorophenyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine features a pyrazolo[1,5-a]pyrimidine core with distinct substituents:
- Position 2 and 5: Methyl groups (2,5-dimethyl).
- Position 3: A 4-methylphenyl group.
- Position 7: An N-(4-fluorophenyl)amine moiety.
This substitution pattern distinguishes it from other pyrazolo[1,5-a]pyrimidine derivatives, which often prioritize a 3-(4-fluorophenyl) group for anti-mycobacterial activity .
Properties
IUPAC Name |
N-(4-fluorophenyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4/c1-13-4-6-16(7-5-13)20-15(3)25-26-19(12-14(2)23-21(20)26)24-18-10-8-17(22)9-11-18/h4-12,24H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKXMAQNMYGUFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C)NC4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-fluorophenyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the reaction of 5-amino-1H-pyrazole-4-carboxamides with arylidene malononitriles in refluxing ethanol . This method is efficient and allows for the preparation of various derivatives by modifying the substituents on the pyrazole and pyrimidine rings . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-(4-fluorophenyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol, acetic acid, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the antiviral potential of pyrazolo[1,5-a]pyrimidines, including N-(4-fluorophenyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine. According to a patent (US9963455B2), these compounds exhibit significant antiviral properties against various viral infections. The mechanism involves the inhibition of viral replication through the interference with specific viral enzymes or pathways.
Cancer Therapeutics
The compound has shown promise as an enzyme inhibitor, particularly targeting cyclin-dependent kinase 2 (CDK2). CDK2 plays a crucial role in cell cycle regulation, and its inhibition can lead to significant alterations in cell cycle progression. This characteristic positions this compound as a potential candidate for cancer treatment by inducing cell cycle arrest in cancer cells .
Fluorescent Properties
Pyrazolo[1,5-a]pyrimidines also exhibit interesting photophysical properties that make them suitable for optical applications. A study published in RSC Advances discusses how modifications to the pyrazolo[1,5-a]pyrimidine structure can enhance its fluorescence properties. These compounds can be utilized as fluorophores in biological imaging and as biomarkers for cancer cells due to their ability to differentiate between malignant and normal cells .
Synthesis and Structural Modifications
The synthesis of this compound typically involves the cyclocondensation of 5-amino-1H-pyrazole derivatives with arylidene malononitriles. This method allows for significant structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine core, enabling the development of derivatives with enhanced biological activity .
Table 1: Summary of Research Findings on this compound
| Study/Source | Application | Key Findings |
|---|---|---|
| US9963455B2 | Antiviral | Demonstrated significant antiviral activity against specific viruses. |
| RSC Advances | Optical Applications | Exhibited fluorescence suitable for biological imaging; effective as lipid droplet biomarkers in cancer cells. |
| PubChem | Enzyme Inhibition | Targeted CDK2 leading to cell cycle alterations; potential in cancer therapy. |
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. In the case of its antitumor activity, the compound may interfere with cellular processes essential for tumor growth and survival .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations at Position 3
The 3-(4-methylphenyl) group in the target compound contrasts with commonly reported 3-(4-fluorophenyl) substituents in anti-mycobacterial agents (e.g., compounds 32–35 in ) . Key differences include:
- Electron Effects : Fluorine’s electronegativity enhances binding to hydrophobic pockets in mycobacterial ATP synthase, whereas the methyl group increases lipophilicity without strong electronic effects.
- Activity Trade-offs : Anti-mycobacterial potency is strongly associated with 3-(4-fluorophenyl) groups, as seen in compounds with MIC values <1 µM . The 4-methylphenyl substitution may reduce efficacy against Mycobacterium tuberculosis (M.tb) but could optimize activity for other targets.
Substituent Variations at Position 5
The target compound’s 5-methyl group differs from bulkier 5-substituents (e.g., p-tolyl, isopropyl) in anti-mycobacterial leads .
Table 2: Position 5 Substituent Impact
Modifications at the 7-Amine Position
The N-(4-fluorophenyl) group in the target compound differs from N-(pyridin-2-ylmethyl) moieties in anti-mycobacterial agents (e.g., compounds 47–51 in ) . Pyridylmethyl groups enhance solubility and microsomal stability, while fluorophenyl may increase metabolic resistance but reduce polarity.
Table 3: 7-Amine Substituent Comparison
Key Research Findings and SAR Trends
- Anti-Mycobacterial Activity : The 3-(4-fluorophenyl) group is critical for M.tb ATP synthase inhibition, with 5-aryl substituents (e.g., p-tolyl) further enhancing potency . The target compound’s 3-(4-methylphenyl) likely diminishes this activity.
- Metabolic Stability : Pyridin-2-ylmethylamine derivatives exhibit superior liver microsomal stability compared to aryl amines, suggesting the target’s N-(4-fluorophenyl) may confer faster clearance .
Biological Activity
N-(4-fluorophenyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its role as an enzyme inhibitor and its applications in oncology and infectious diseases.
Structural Characteristics
The compound features a complex structure characterized by:
- A pyrazole ring fused to a pyrimidine ring .
- Substituents including a fluorine atom and methyl groups , which enhance its chemical properties and biological interactions.
These structural elements are crucial for its biological activity, influencing its reactivity and interaction with various biological targets.
This compound primarily targets cyclin-dependent kinase 2 (CDK2) . CDK2 plays a vital role in cell cycle regulation, and its inhibition can lead to significant alterations in cell cycle progression. This makes the compound a candidate for cancer therapy as it may disrupt the proliferation of cancer cells by interfering with their growth cycle.
Biological Activities
-
Antitumor Properties :
- The compound has shown promise in inhibiting tumor growth through its action on CDK2. Inhibition of this kinase can prevent the transition from the G1 phase to the S phase of the cell cycle, effectively halting cancer cell proliferation.
- Antimycobacterial Activity :
- Enzyme Inhibition :
Comparative Analysis
To understand the unique properties of this compound compared to other derivatives in its class, the following table summarizes key features:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine | Contains fluorine and methyl groups | Potentially similar biological activity but different substituent effects |
| 3-(4-methylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine | Varies in aryl substituents | Different electronic properties affecting reactivity |
This comparison highlights how variations in substituents can influence biological activity and therapeutic potential.
Q & A
(Basic) What are the established synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclocondensation or Suzuki coupling reactions. For example, similar compounds are synthesized via Suzuki-Miyaura cross-coupling to introduce aryl groups at specific positions, followed by Boc-deprotection to yield the final amine . Key optimization steps include:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for efficient coupling.
- Temperature control : Reactions often proceed at 80–100°C in toluene/EtOH mixtures.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) ensures high purity.
Yield improvements (48–78%) are achieved by adjusting boronic acid stoichiometry and reaction time .
(Advanced) How do structural modifications influence binding affinity to target proteins?
Structure-activity relationship (SAR) studies reveal that:
- Fluorophenyl groups at C3 enhance hydrophobic interactions with enzyme active sites, as seen in CRF1 receptor antagonists like MPZP .
- Methyl substitutions at C2 and C5 improve metabolic stability by reducing oxidative degradation .
- Pyridinylmethylamine at C7 increases solubility and target specificity, as demonstrated in anti-mycobacterial derivatives . Computational docking (e.g., AutoDock Vina) quantifies binding energies, with ∆G values ranging from -8.0 to -10.6 kcal/mol for related analogs .
(Basic) What in vitro/in vivo models evaluate pharmacokinetic (PK) properties?
- In vitro :
- Microsomal stability assays (human liver microsomes) assess metabolic half-life (t₁/₂).
- Caco-2 cell monolayers predict intestinal permeability (Papp > 1 × 10⁻⁶ cm/s indicates good absorption) .
- In vivo :
(Advanced) How to resolve contradictions in reported biological activities?
Discrepancies in bioactivity data often arise from:
- Assay variability : IC₅₀ values differ between enzyme inhibition (e.g., hCA II) and cell-based assays (e.g., MTT cytotoxicity) due to off-target effects .
- Solubility issues : Poor aqueous solubility (>50 µM) in PBS may understate potency in vitro .
- Species-specific responses : Murine models may not replicate human CRF1 receptor dynamics .
Resolution : Normalize data using internal controls (e.g., reference inhibitors) and validate via orthogonal assays (SPR, ITC) .
(Advanced) What computational strategies predict target interactions?
- Molecular docking : Use X-ray crystallography data (PDB: 2R3J) to model ligand-receptor interactions. SCJ (reference ligand: ∆G = -9.9 kcal/mol) provides a benchmark .
- MD simulations : Analyze binding stability over 100 ns trajectories (e.g., RMSD < 2 Å indicates robust binding) .
- QSAR models : Correlate logP and polar surface area (PSA) with CRF1 antagonism (R² > 0.7) .
(Basic) Which analytical techniques ensure purity and stability?
- HPLC-MS : Monitor degradation products (e.g., oxidative deamination) using C18 columns and 0.1% formic acid gradients .
- NMR : Confirm structural integrity via ¹H/¹³C shifts (e.g., pyrimidine protons at δ 8.2–8.5 ppm) .
- Accelerated stability studies : Store at -20°C under argon; assess hygroscopicity via TGA .
(Advanced) How does enzyme inhibition compare to related derivatives?
Compared to analogs:
- Trifluoromethyl groups (e.g., N-[2-(dimethylamino)ethyl]-5-methyl-3-phenyl derivatives) enhance hCA II inhibition (IC₅₀ = 0.8 µM vs. 2.5 µM for non-fluorinated analogs) .
- Phenylsulfonyl moieties improve analgesic activity (ED₅₀ = 12 mg/kg vs. 25 mg/kg for indomethacin) but reduce selectivity .
- Pyridinylmethylamine substituents increase anti-mycobacterial potency (MIC = 0.5 µg/mL vs. 2 µg/mL for unsubstituted cores) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
